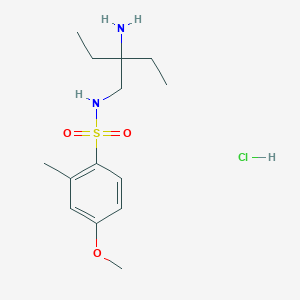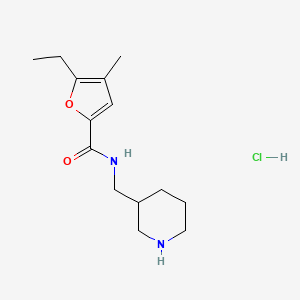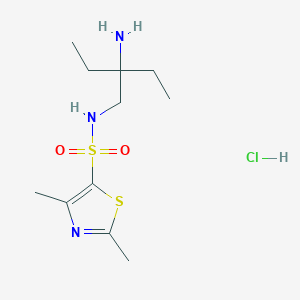![molecular formula C14H17ClFNO2 B7640972 (3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7640972.png)
(3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone, also known as JNJ-7925476, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone involves the inhibition of the MAO-B enzyme. MAO-B is responsible for the breakdown of dopamine in the brain, and its inhibition by this compound leads to an increase in dopamine levels. This increase in dopamine levels may have beneficial effects in the treatment of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory effects on the MAO-B enzyme. This inhibition leads to an increase in dopamine levels in the brain, which may have beneficial effects in the treatment of Parkinson's disease and other neurological disorders. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using (3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone in lab experiments include its potent and selective inhibitory effects on the MAO-B enzyme, its low toxicity, and good pharmacokinetic properties. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on (3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone. One area of research could be the development of this compound as a therapeutic agent for the treatment of Parkinson's disease and other neurological disorders. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential applications in other areas of medicine. Finally, research could be conducted on the synthesis and optimization of this compound and related compounds for improved therapeutic efficacy and reduced cost.
Synthesis Methods
The synthesis of (3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone involves the reaction of 3-chloro-4-fluoroaniline with 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylic acid in the presence of a coupling reagent, followed by the addition of a reducing agent. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone has been studied for its potential therapeutic applications in various scientific research studies. One of the major areas of research has been its potential as a treatment for neurological disorders. Studies have shown that this compound has a selective and potent inhibitory effect on the monoamine oxidase B (MAO-B) enzyme, which is involved in the breakdown of dopamine in the brain. This inhibition of MAO-B activity has been shown to increase dopamine levels in the brain, which may have beneficial effects in the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-14(2,19)12-4-3-7-17(12)13(18)9-5-6-11(16)10(15)8-9/h5-6,8,12,19H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGCTEUPOAJXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1C(=O)C2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)
![5-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B7640898.png)



![N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-(1,3-dioxolan-2-yl)benzamide](/img/structure/B7640925.png)
![1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride](/img/structure/B7640932.png)
![2-[(5-Methylpyrimidin-2-yl)sulfonylmethyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B7640939.png)

![3-(4-Cyclopropyl-1,2,4-triazol-3-yl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine](/img/structure/B7640948.png)
![[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7640952.png)
![Methyl 5-[1-[(1-acetylpyrrolidin-3-yl)methyl-methylamino]ethyl]furan-2-carboxylate](/img/structure/B7640955.png)

